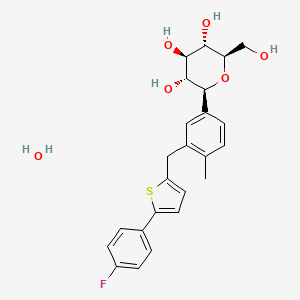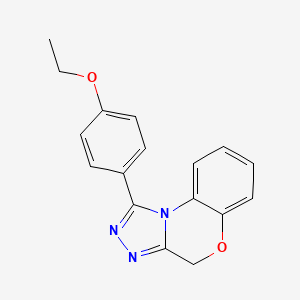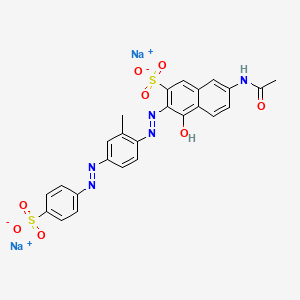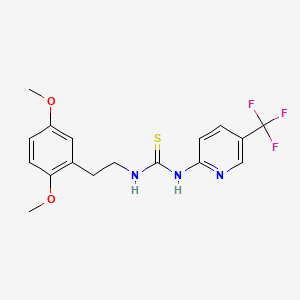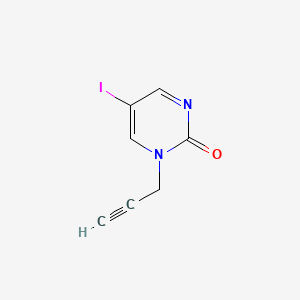
1-Propargyl-5-iodopyrimidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propargyl-5-iodopyrimidin-2-one is a halogen-substituted pyrimidine derivative known for its significant biological activity. This compound has been studied for its potential in inhibiting mitosis and its ability to interfere with tubulin binding, making it a subject of interest in cancer research .
Preparation Methods
The synthesis of 1-propargyl-5-iodopyrimidin-2-one typically involves the halogenation of 1-propargylpyrimidin-2-one. The iodination process can be achieved using iodine and a suitable oxidizing agent under controlled conditions. Industrial production methods may involve optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1-Propargyl-5-iodopyrimidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Coupling Reactions: It can participate in coupling reactions, forming more complex molecules.
Common reagents used in these reactions include halogenating agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Propargyl-5-iodopyrimidin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s ability to inhibit mitosis makes it useful in studying cell division and cancer biology.
Medicine: Its potential as an anti-cancer agent is being explored due to its ability to interfere with tubulin binding and arrest cells in metaphase.
Industry: It may be used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The primary mechanism of action of 1-propargyl-5-iodopyrimidin-2-one involves its interaction with tubulin, a protein essential for cell division. By binding to tubulin, the compound inhibits the polymerization of microtubules, leading to metaphase arrest in dividing cells. This disruption of the mitotic process is the basis for its potential anti-cancer properties .
Comparison with Similar Compounds
1-Propargyl-5-iodopyrimidin-2-one is part of a class of halogen-substituted pyrimidines. Similar compounds include:
- 1-Propargyl-5-fluoropyrimidin-2-one
- 1-Propargyl-5-chloropyrimidin-2-one
- 1-Propargyl-5-bromopyrimidin-2-one
Compared to these compounds, this compound has shown the highest mitotic inhibitory potential and competitive inhibition of colchicine binding to tubulin. This makes it particularly unique and valuable in research applications .
Properties
CAS No. |
88167-34-4 |
|---|---|
Molecular Formula |
C7H5IN2O |
Molecular Weight |
260.03 g/mol |
IUPAC Name |
5-iodo-1-prop-2-ynylpyrimidin-2-one |
InChI |
InChI=1S/C7H5IN2O/c1-2-3-10-5-6(8)4-9-7(10)11/h1,4-5H,3H2 |
InChI Key |
PKKOCUIWETVIRU-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=C(C=NC1=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


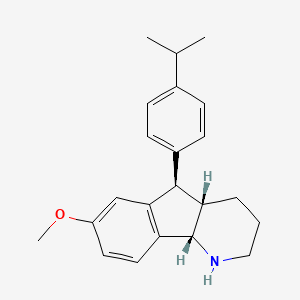


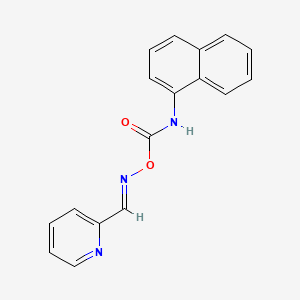
![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-12-sulfonatohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9,11,13,17-pentaene-11-carboxylate](/img/structure/B15185794.png)
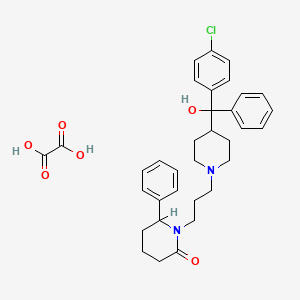
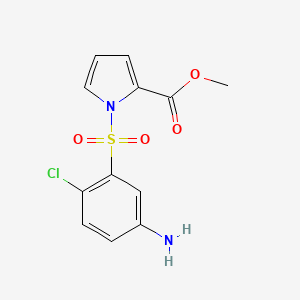
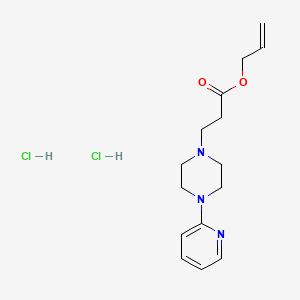
![1-(3-bromo-8-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-6-yl)-4-methylpiperazine;methanesulfonic acid;hydrate](/img/structure/B15185821.png)
